molecular formula C17H14F2N2O3 B2780795 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2210140-45-5

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2780795
CAS No.: 2210140-45-5
M. Wt: 332.307
InChI Key: CSUXJWOYXKRECY-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C17H14F2N2O3 and its molecular weight is 332.307. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of novel pyridine and naphthyridine derivatives, involving compounds with furan units, showcases the versatility of furan derivatives in creating complex organic molecules with potential for diverse applications, including pharmaceuticals and materials science (Abdelrazek et al., 2010).
  • In material science, 2,5-Bis(hydroxymethyl)furan has been used as a biobased rigid diol for enzymatically polymerized polyesters, indicating the role of furan derivatives in developing sustainable materials (Jiang et al., 2014).

Reactivity and Mechanistic Insights

  • A study on the unusual reactivity of difluorinated alkenoate with furans under tin(IV) catalyst reveals significant insights into the interplay of structure and reactivity, providing a foundation for developing new synthetic methodologies (Griffith et al., 2006).
  • The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) presents an efficient pathway for producing FDCA, a key biobased platform chemical for polymers, demonstrating the role of furan derivatives in green chemistry (Dijkman et al., 2014).

Biomedical and Bioactivity Research

  • The synthesis and bioactivity evaluation of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea against various pathogens highlight the potential medicinal applications of furan-containing compounds in developing new antimicrobial agents (Donlawson et al., 2020).

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c18-12-4-1-5-13(19)16(12)21-17(22)20-10-11(14-6-2-8-23-14)15-7-3-9-24-15/h1-9,11H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUXJWOYXKRECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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